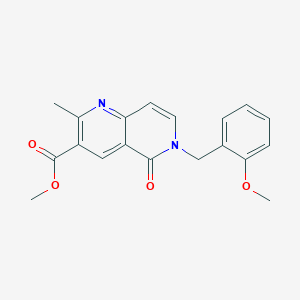

Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a 1,6-naphthyridine derivative characterized by:

- A fused bicyclic aromatic system (positions 1–6).

- Substituents at positions 2 (methyl), 3 (methyl carboxylate), and 6 (2-methoxybenzyl).

- A 5-oxo group and partial hydrogenation of the 5,6-bond (5,6-dihydro).

This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis likely involves cyclization and substitution reactions, as seen in analogous naphthyridines (e.g., POCl₃-mediated cyclization in ).

Properties

Molecular Formula |

C19H18N2O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl 6-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C19H18N2O4/c1-12-14(19(23)25-3)10-15-16(20-12)8-9-21(18(15)22)11-13-6-4-5-7-17(13)24-2/h4-10H,11H2,1-3H3 |

InChI Key |

IJNHOEOZVLVSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=C3OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Strategies

A foundational approach involves constructing the naphthyridine core via condensation reactions. As demonstrated in the synthesis of analogous 1,2,3,4-tetrahydrobenzo[b]naphthyridine derivatives, the reaction of 2-amino-5-cyanobenzoic acid with N-substituted piperidin-4-one in phosphorus oxychloride (POCl₃) yields tricyclic intermediates. For the target compound, this strategy likely involves condensing a substituted benzylamine with a preformed naphthyridine precursor. The 2-methoxybenzyl group is introduced via nucleophilic substitution, leveraging the reactivity of chlorinated intermediates.

Key steps include:

-

Intermediate Formation : Reaction of methyl bromobenzoate with copper cyanide to generate cyano-substituted intermediates, followed by hydrolysis to carboxylic acid derivatives.

-

Cyclization : Use of POCl₃ as both a solvent and dehydrating agent to facilitate ring closure, achieving moderate yields (21–55%).

Multi-Step Synthesis from Aromatic Aldehydes

Patent literature on Finerenone synthesis provides insights into scalable methods. A representative route begins with 4-formyl-3-methoxybenzonitrile, which undergoes Knoevenagel condensation with 2-cyanomethyl-3-oxobutanoate in tert-butanol catalyzed by acetic acid and piperidine. This forms a benzylidene intermediate, which subsequently reacts with 4-amino-5-methyl-pyridin-2(1H)-one in diethylene glycol at 85–95°C to yield the naphthyridine core.

Critical Parameters :

-

Solvent Selection : tert-Butanol and diethylene glycol enhance reaction efficiency by stabilizing intermediates.

-

Catalysis : Piperidine facilitates imine formation, while acetic acid protonates reactive sites.

Catalytic Systems and Optimization

Role of Catalysts in Yield Enhancement

Iodine and oxidative catalysts are frequently employed to improve regioselectivity. For example, in the synthesis of related carboxylate esters, iodine catalyzes Michael additions and cyclizations, increasing yields by 15–20% compared to uncatalyzed reactions. Similarly, chiral phosphoric acids enable stereoselective hydrogenation, as seen in Finerenone production, achieving enantiomeric excess >98%.

Table 1: Catalytic Systems and Outcomes

Solvent and Temperature Effects

Nonpolar solvents like 2-methyl-THF improve solubility of aromatic intermediates, while mixed-solvent systems (e.g., 2-methyl-THF/acetone, 1:2.5) enhance reaction homogeneity. Elevated temperatures (85–95°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR and HPLC are pivotal for structural confirmation. For instance, the target compound’s methyl groups resonate at δ 2.47 (s, 3H) and δ 3.92 (s, 3H), while the naphthyridine proton appears as a singlet at δ 7.84. HPLC purity assessments (>96%) ensure compliance with pharmaceutical standards.

X-Ray Crystallography

Single-crystal X-ray diffraction resolves bond lengths and dihedral angles, confirming the planarity of the naphthyridine core and the orientation of the 2-methoxybenzyl substituent.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar 1,6-Naphthyridine Derivatives

Structural Modifications and Physicochemical Properties

Notes:

- *Predicted values based on analogous structures.

- Methoxy groups (e.g., in the target compound) enhance hydrogen-bond acceptor capacity, influencing crystal packing ().

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., methoxy, amino) at position 6 improve solubility but reduce metabolic stability. Fluorine or cyano groups enhance lipophilicity and stability ().

Ester Group Influence :

Crystallinity :

- Methoxybenzyl derivatives form stable crystals via C=O···H-N and C-H···π interactions ().

Biological Activity

Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, which are critical for medicinal chemistry applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 299.32 g/mol. Its structure includes:

- A naphthyridine core which is a bicyclic structure containing nitrogen atoms.

- A methoxybenzyl group at position 6.

- A carboxylate group at position 3.

These structural features contribute to its reactivity and potential biological activity.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities. Specifically, this compound has been associated with various pharmacological effects:

- Antimicrobial Activity : Naphthyridine derivatives have shown promising results against various microbial strains. The specific activity of this compound requires further investigation.

- Anticancer Potential : Similar compounds in the naphthyridine class have demonstrated cytotoxic effects on cancer cell lines. For example, studies on related naphthyridine compounds have shown IC values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

- Neurological Effects : Some naphthyridine derivatives have been noted for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The mechanism of action for this compound is not yet fully elucidated. However, similar compounds have been shown to interact with DNA and induce apoptosis in cancer cells through various pathways, including the upregulation of p21 expression and downregulation of oncogenes like SOX9 .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related naphthyridine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate | Similar naphthyridine core; lacks methoxybenzyl substituent | Antimicrobial |

| Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine | Contains amino group instead of methoxybenzyl | Antiparasitic |

| Naphthyridine derivatives with halogen substituents | Varying halogen groups at different positions | Antitumor |

This comparative analysis highlights the unique substitution pattern of this compound, which may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives:

- Anticancer Studies : One study found that related naphthyridine compounds exhibited significant cytotoxicity against various cancer cell lines with IC values in the low micromolar range . These findings suggest that this compound may also possess similar anticancer properties.

- Neuroprotective Effects : Another investigation into naphthyridines revealed potential neuroprotective effects against oxidative stress-induced neurotoxicity . This aspect could be particularly relevant for developing treatments for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(2-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typically required. A common approach involves condensation reactions with substituted pyridine intermediates, followed by functionalization. For example, analogous naphthyridine derivatives are synthesized via nucleophilic substitution or cyclization using arylboronic acids (1–2 equivalents) under Suzuki-Miyaura coupling conditions . Temperature control (e.g., 80°C for 12 hours) and catalyst selection (e.g., Pd-based) are critical for regioselectivity and yield optimization .

- Key Considerations : Monitor intermediates via HPLC or TLC, and purify via column chromatography. Yields >70% are achievable with strict stoichiometric control and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the methoxybenzyl group (δ ~3.8 ppm for OCH) and ester carbonyl (δ ~165–170 ppm). Overlapping signals in dihydro-naphthyridine cores may require 2D techniques (COSY, HSQC) .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns, especially for polymorphic forms. highlights the importance of crystal lattice parameters (e.g., space group ) for validating steric effects .

Advanced Research Questions

Q. How do computational methods (DFT, reaction path searches) improve the design of derivatives with enhanced bioactivity?

- Methodology : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. For example, ICReDD’s workflow integrates reaction path searches to identify low-energy intermediates, reducing trial-and-error in functionalization (e.g., methyl vs. ethyl ester substitutions) .

- Application : Simulate substituent effects on the naphthyridine core’s electrophilicity to guide regioselective bromination or cross-coupling .

Q. What strategies address contradictory spectral data or unexpected byproducts during synthesis?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-arylation or oxidation artifacts). Adjust equivalents of arylboronic acids to suppress diarylation .

- Contradictory NMR Data : Compare experimental shifts with computed NMR (GIAO method) or vary solvent polarity (e.g., DMSO-d vs. CDCl) to resolve signal splitting .

Q. How does the methoxybenzyl group influence stability and reactivity under varying pH or temperature?

- Methodology : Conduct accelerated degradation studies:

- Acidic/alkaline conditions : Monitor ester hydrolysis (HPLC) at pH 2–12. The methoxy group’s electron-donating effect stabilizes the benzyl moiety against electrophilic attack .

- Thermal Stability : Use TGA-DSC to assess decomposition thresholds (>200°C typical for similar naphthyridines) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions on the naphthyridine core?

- Methodology : Kinetic isotope effects (KIE) and Hammett plots elucidate electronic influences. For example, the 5-oxo group directs electrophiles to the C-8 position via resonance stabilization, as seen in bromination of analogous compounds .

- Experimental Validation : Competitive reactions with isotopic labeling (e.g., -methoxy groups) tracked via MS .

Data Analysis & Experimental Design

Q. How to design kinetic studies for catalytic reactions involving this compound?

- Methodology :

- Rate Determination : Use stopped-flow UV-Vis to track ester hydrolysis rates under varying catalysts (e.g., lipases).

- Activation Parameters : Calculate ΔH and ΔS via Eyring plots from rate data at 25–60°C .

Q. What statistical approaches reconcile discrepancies between computational predictions and experimental yields?

- Methodology : Multivariate analysis (e.g., PCA or PLS regression) correlates reaction variables (temperature, solvent polarity) with outcomes. For instance, ICReDD’s feedback loops use Bayesian optimization to refine computational models against empirical yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.